

Topic: UPLC-QTOF/MS for Untargeted Screening of NPS Metabolites

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The rapid emergence of New Psychoactive Substances (NPS) presents a significant challenge for forensic and clinical toxicology.[1] These substances are characterized by their diverse chemical structures and short lifespan on the illicit market, making the identification of their metabolites in biological samples a complex analytical task.[2] Untargeted screening using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) offers a powerful solution. This high-resolution mass spectrometry (HRMS) approach provides the sensitivity and specificity required to detect and identify novel NPS metabolites without the need for reference standards for every compound, making it an invaluable tool for comprehensive metabolic profiling.[3][4][5]

Experimental Protocols Sample Preparation Protocol

Effective sample preparation is crucial to remove matrix interferences and concentrate analytes prior to UPLC-QTOF/MS analysis.[6] The choice between Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) depends on the specific matrix and target analytes.[7]

1.1. Materials

- Biological samples (Urine, Blood, Plasma, Serum)
- Internal Standards (IS) solution



- Phosphate buffer (pH 6.0)
- β-glucuronidase (for urine samples)[8]
- Solid Phase Extraction (SPE) Cartridges:
 - Clean Screen® DAU (130 mg, 3 mL) for blood, plasma, and serum[7][9]
 - Clean Screen XCEL® I (130 mg, 3 mL) for urine[7][9]
- Supported Liquid Extraction (SLE) Cartridges
- All necessary solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Isopropanol, Ammonium Hydroxide)
- Nitrogen evaporator
- Centrifuge
- 1.2. Protocol 1: Solid Phase Extraction (SPE)

This protocol is optimized for the extraction of a broad range of NPS from various biological fluids.[2]

- Sample Pre-treatment (Urine):
 - To 1 mL of urine, add an appropriate amount of internal standard.
 - Add 1 mL of phosphate buffer.
 - \circ For cleavage of conjugated metabolites, add 50 μL of β-glucuronidase, vortex, and incubate at 60°C for 30 minutes.[8]
 - Centrifuge at 3000 rpm for 10 minutes.
- Sample Pre-treatment (Blood, Plasma, Serum):
 - To 1 mL of sample, add an appropriate amount of internal standard.



- Add 2 mL of phosphate buffer, vortex, and let stand for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- · Cartridge Conditioning:
 - Condition the appropriate SPE cartridge (XCEL® I for urine, DAU for blood/plasma/serum)
 by sequentially washing with 2 mL of Methanol and 2 mL of deionized water. Do not allow the sorbent to dry.
- · Sample Loading:
 - Load the pre-treated supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetate buffer (pH 4.5).
 - Dry the cartridge thoroughly under vacuum for 5-10 minutes.
- Analyte Elution:
 - Elute the analytes with 2 mL of an elution solvent mixture (e.g., Ethyl Acetate/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v).
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase starting condition (e.g., 95:5
 Water:Acetonitrile with 0.1% Formic Acid) for UPLC-QTOF/MS analysis.
- 1.3. Protocol 2: Supported Liquid Extraction (SLE)

SLE is an alternative to SPE that can offer high extraction efficiency for many NPS.[7]

- Sample Pre-treatment:
 - Perform pre-treatment steps as described in SPE Protocol (Steps 1.2.1 or 1.2.2).



- Sample Loading:
 - Load the pre-treated supernatant onto the SLE cartridge and allow it to absorb for 5 minutes.
- Analyte Elution:
 - Elute the analytes by passing 2 x 1.25 mL of an appropriate organic solvent (e.g., Ethyl Acetate) through the cartridge.
- Dry-down and Reconstitution:
 - Evaporate the eluate and reconstitute as described in the SPE protocol (Step 1.2.6).

UPLC-QTOF/MS Analysis Protocol

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of NPS metabolites.[1][10]

- 2.1. UPLC System Conditions
- Column: ACQUITY UPLC HSS C18 (100 Å, 1.8 μm, 2.1 x 150 mm)[1]
- Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water[1][8]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
- Flow Rate: 0.4 mL/min[1]
- Column Temperature: 50°C[1]
- Injection Volume: 10 μL[1]
- Gradient Program:
 - o 0-1 min: 5% B
 - 1-10 min: Linear gradient to 95% B



10-12 min: Hold at 95% B

12-12.1 min: Return to 5% B

12.1-15 min: Re-equilibration at 5% B

2.2. QTOF-MS System Conditions

• Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Capillary Voltage: 3.0 kV

Sampling Cone Voltage: 40 V

Source Temperature: 120°C

• Desolvation Temperature: 500°C

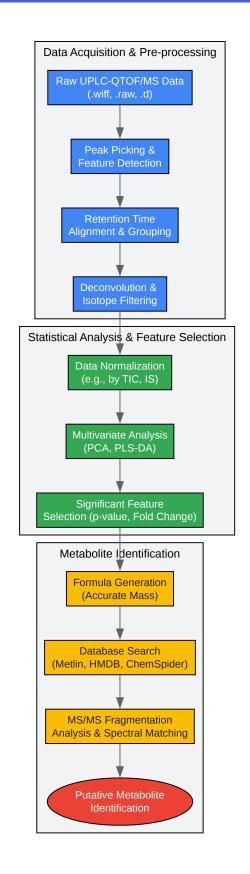
Desolvation Gas Flow: 800 L/hr

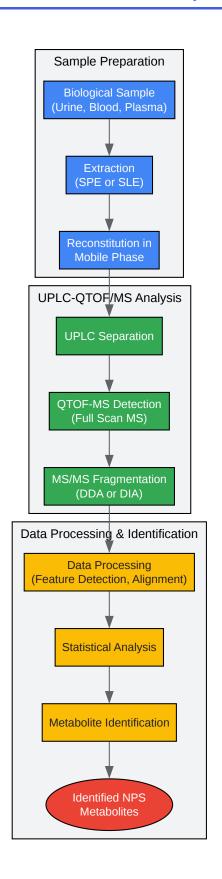
- Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)
 [11][12]
- Mass Range: 50 1000 m/z
- Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment information.

Data Processing and Analysis

The goal of the data processing workflow in untargeted metabolomics is to convert complex raw data into a list of identified metabolites that are significantly different between sample groups.[11][13] This involves several key steps from initial data clean-up to final compound identification.[14]







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